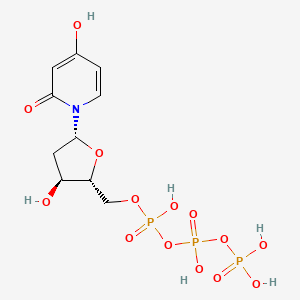
3-Deaza-2'-deoxyuridine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deaza-2’-deoxyuridine-5’-triphosphate is a modified nucleoside triphosphate. It is structurally similar to deoxyuridine triphosphate but with a nitrogen atom replaced by a carbon atom at the 3-position of the pyrimidine ring. This modification imparts unique properties to the compound, making it valuable in various biochemical and molecular biology applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyuridine-5’-triphosphate typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Nucleoside Modification:
Phosphorylation: The conversion of the modified nucleoside to its triphosphate form using phosphorylation reagents such as phosphorus oxychloride or phosphoramidite chemistry.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product to achieve high purity.
Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis platforms and large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-Deaza-2’-deoxyuridine-5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The triphosphate group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to its monophosphate or diphosphate forms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of the triphosphate group.
Major Products:
Substitution Reactions: The major products are modified nucleoside triphosphates with different functional groups.
Hydrolysis: The major products are the corresponding monophosphate and diphosphate derivatives.
Aplicaciones Científicas De Investigación
3-Deaza-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in studies of DNA replication and repair, as well as in the development of fluorescently labeled nucleotides for imaging applications.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a tool in next-generation sequencing technologies.
Mecanismo De Acción
The mechanism of action of 3-Deaza-2’-deoxyuridine-5’-triphosphate involves its incorporation into nucleic acids by DNA polymerases. The deaza modification at the 3-position alters the hydrogen bonding properties of the nucleoside, affecting base pairing and stability. This can lead to the inhibition of DNA synthesis and repair processes, making it useful in studying these pathways and developing therapeutic agents.
Comparación Con Compuestos Similares
2’-Deoxyuridine-5’-triphosphate: Lacks the deaza modification and has different hydrogen bonding properties.
3-Deaza-2’-deoxyadenosine-5’-triphosphate: Another deaza-modified nucleoside triphosphate with a different base.
Uniqueness: 3-Deaza-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification at the 3-position, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring altered base pairing and stability, such as in the development of therapeutic agents and diagnostic tools.
Propiedades
Fórmula molecular |
C10H16NO14P3 |
|---|---|
Peso molecular |
467.15 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16NO14P3/c12-6-1-2-11(9(14)3-6)10-4-7(13)8(23-10)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,7-8,10,12-13H,4-5H2,(H,18,19)(H,20,21)(H2,15,16,17)/t7-,8+,10+/m0/s1 |
Clave InChI |
AVIVVUIDISJCII-QXFUBDJGSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)

![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)
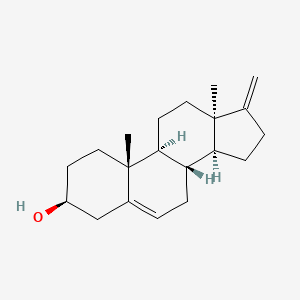

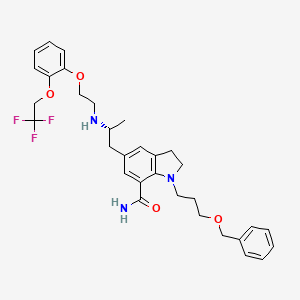

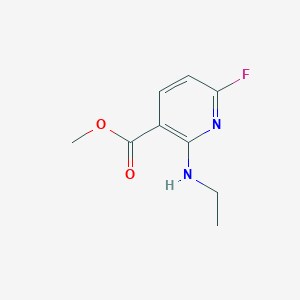
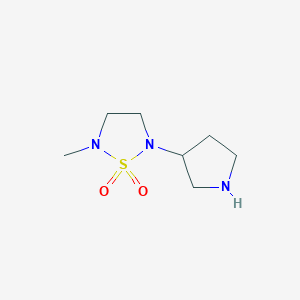
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

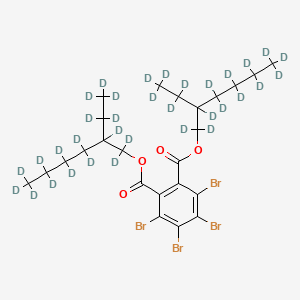
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)
